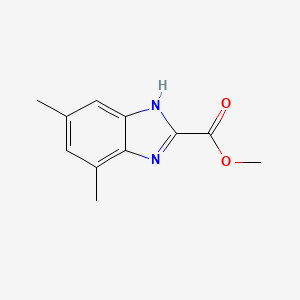

Methyl 4,6-Dimethylbenzimidazole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4,6-Dimethylbenzimidazole-2-carboxylate is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazoles are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties . The compound’s structure consists of a benzimidazole ring substituted with methyl groups at positions 4 and 6, and a carboxylate ester group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,6-Dimethylbenzimidazole-2-carboxylate typically involves the condensation of o-phenylenediamine with this compound under acidic conditions . The reaction is often catalyzed by acids such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of microdroplet synthesis has also been explored, which accelerates the reaction by orders of magnitude compared to traditional bulk methods .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-Dimethylbenzimidazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Methyl 4,6-Dimethylbenzimidazole-2-methanol.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Pharmacological Properties

Benzimidazole derivatives exhibit a wide range of therapeutic applications:

- Antimicrobial Effects: They demonstrate activity against common bacteria and virulent diseases . For instance, coordinative compounds with 5,6-dimethylbenzimidazole show antibacterial activity against E. faecium, B. subtilis, E. coli, S. aureus, and MRSA .

- Anti-Cancer Agents: Benzimidazole derivatives are explored as anticancer agents, with some undergoing clinical trials for pancreatic cancer, melanoma, and lung cancer . For example, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) is noted as a microtubule inhibitor .

- Anti-inflammatory and Analgesic Activities: Some N-benzimidazol-1-yl methyl-benzamide derivatives have shown significant analgesic and anti-inflammatory activities .

- Enzyme Inhibition: Certain benzimidazole derivatives exhibit selectivity towards COX-2 enzymes, suggesting potential use as anti-inflammatory agents .

Specific Benzimidazole Derivatives and Their Applications

- Selumetinib: This compound, a MEK inhibitor, has shown potent anticancer effects in vitro and in vivo, and is approved for treating neurofibromatosis type 1 in pediatric patients .

- RAF Kinase Inhibitors: Compounds 18 and 27 are rapidly accelerated fibrosarcoma (RAF) kinase inhibitors, which can inhibit the proliferation of melanoma cells .

- N-benzimidazol-1-yl methyl-benzamide derivatives: These derivatives have shown significant analgesic and anti-inflammatory activities compared to vehicle control groups .

Overcoming Challenges

Despite the promising applications, there are challenges in the development and application of benzimidazole derivatives:

- Drug Resistance: Overcoming drug resistance is crucial for maximizing the therapeutic potential of these compounds .

- Costly Synthesis: The development of cost-effective and efficient synthetic methods is needed .

- Limited Structural Information: More structural information of receptors is needed to facilitate the rational design of new drugs .

- Advanced Software: The development of advanced software may help in the design and discovery of novel benzimidazole derivatives .

Mechanism of Action

The mechanism of action of Methyl 4,6-Dimethylbenzimidazole-2-carboxylate involves its interaction with various molecular targets. In anticancer applications, it targets specific enzymes and proteins involved in cell proliferation and apoptosis . The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to the death of cancer cells.

Comparison with Similar Compounds

Similar Compounds

5,6-Dimethylbenzimidazole: A precursor in the synthesis of vitamin B12.

2-Methylbenzimidazole: Known for its antibacterial and antifungal properties.

Benzimidazole: The parent compound with a wide range of biological activities.

Uniqueness

Methyl 4,6-Dimethylbenzimidazole-2-carboxylate is unique due to its specific substitution pattern, which enhances its biological activity and allows for targeted applications in medicine and industry. Its methyl and carboxylate ester groups provide distinct chemical properties that differentiate it from other benzimidazole derivatives.

Biological Activity

Methyl 4,6-dimethylbenzimidazole-2-carboxylate (MDMC) is a compound belonging to the benzimidazole family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of MDMC, focusing on its antimicrobial, anticancer, and antiviral properties, supported by data tables and relevant research findings.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are known for their wide range of pharmacological activities. They have been investigated for their potential as anticancer , antimicrobial , antiviral , and anti-inflammatory agents. The structural features of these compounds contribute significantly to their biological efficacy. MDMC, in particular, exhibits promising biological activity due to its unique molecular structure.

Antimicrobial Activity

MDMC has been studied for its antimicrobial properties against various pathogens. The mechanism of action typically involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of MDMC

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 31.25 μg/mL | |

| Escherichia coli | 62.5 μg/mL | |

| Bacillus subtilis | 31.25 μg/mL |

Research indicates that MDMC demonstrates potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of MDMC has also been explored in various studies. The compound has shown effectiveness in inhibiting the proliferation of cancer cells through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

In a study examining the effects of MDMC on different cancer cell lines, the following results were observed:

- Cell Line: MDA-MB-231 (breast cancer)

- IC50: 17 ± 3 μmol/L

- Cell Line: HepG2 (liver cancer)

- IC50: 8.11 μmol/L

- Cell Line: K562 (leukemia)

- IC50: 2.68 μmol/L

These findings suggest that MDMC possesses significant cytotoxic effects against various cancer types, potentially through mechanisms such as DNA intercalation and topoisomerase inhibition .

Antiviral Activity

MDMC has also been evaluated for its antiviral properties. Studies have indicated that benzimidazole derivatives can inhibit viral replication by targeting viral RNA synthesis.

Table 2: Antiviral Activity of MDMC

The antiviral activity of MDMC is attributed to its ability to inhibit RNA polymerase II, which is crucial for viral replication .

The biological activity of MDMC can be attributed to its ability to interact with various molecular targets. The compound's structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, leading to modulation of their activity.

Key Mechanisms:

- Enzyme Inhibition: MDMC acts as an inhibitor for enzymes involved in DNA replication and repair.

- Cell Cycle Arrest: The compound induces cell cycle arrest at specific phases, leading to apoptosis in cancer cells.

- Antimicrobial Action: It disrupts bacterial cell wall synthesis and metabolic pathways.

Properties

Molecular Formula |

C11H12N2O2 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

methyl 4,6-dimethyl-1H-benzimidazole-2-carboxylate |

InChI |

InChI=1S/C11H12N2O2/c1-6-4-7(2)9-8(5-6)12-10(13-9)11(14)15-3/h4-5H,1-3H3,(H,12,13) |

InChI Key |

JBZCTYJLNJCKAT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)NC(=N2)C(=O)OC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.